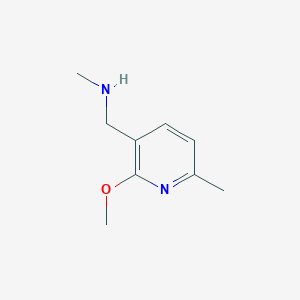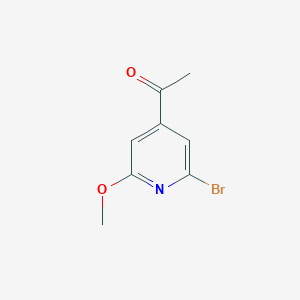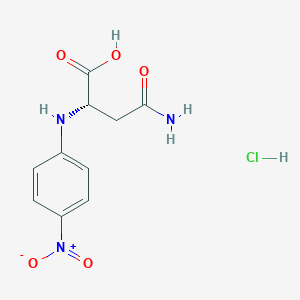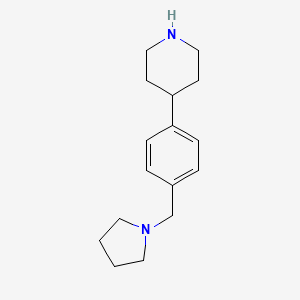
2-Amino-3-(tert-butyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-(tert-butyl)benzonitrile is an organic compound with the molecular formula C11H14N2 It is a derivative of benzonitrile, featuring an amino group at the second position and a tert-butyl group at the third position on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(tert-butyl)benzonitrile typically involves the nitration of tert-butylbenzene followed by reduction and subsequent amination. One common method includes the following steps:
Nitration: Tert-butylbenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 3-tert-butyl-4-nitrobenzene.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid, resulting in 3-tert-butyl-4-aminobenzene.
Cyanation: Finally, the amino group is converted to a nitrile group through a Sandmeyer reaction, using copper(I) cyanide, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
化学反応の分析
Types of Reactions
2-Amino-3-(tert-butyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl group can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: 2-Nitro-3-(tert-butyl)benzonitrile.
Reduction: 2-Amino-3-(tert-butyl)benzylamine.
Substitution: 2-Amino-3-(tert-butyl)-4-bromobenzonitrile.
科学的研究の応用
2-Amino-3-(tert-butyl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-Amino-3-(tert-butyl)benzonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The presence of the amino and nitrile groups allows it to participate in hydrogen bonding and other interactions, influencing its activity and selectivity.
類似化合物との比較
Similar Compounds
- 2-Amino-4-(tert-butyl)benzonitrile
- 2-Amino-5-(tert-butyl)benzonitrile
- 2-Amino-3-(methyl)benzonitrile
Uniqueness
2-Amino-3-(tert-butyl)benzonitrile is unique due to the specific positioning of the tert-butyl group, which can influence its steric and electronic properties. This positioning can affect its reactivity and interactions with other molecules, making it distinct from other similar compounds.
特性
分子式 |
C11H14N2 |
|---|---|
分子量 |
174.24 g/mol |
IUPAC名 |
2-amino-3-tert-butylbenzonitrile |
InChI |
InChI=1S/C11H14N2/c1-11(2,3)9-6-4-5-8(7-12)10(9)13/h4-6H,13H2,1-3H3 |
InChIキー |
XWEZVGIBUYLPBN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=CC(=C1N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4'-(Ethoxycarbonyl)-[2,2'-bipyridine]-4-carboxylic acid](/img/structure/B12954682.png)






![5-Oxo-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B12954728.png)






